![molecular formula C15H15BrN2O3S B305607 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone, also known as BMD-132, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. BMD-132 belongs to the class of imidazolidinone derivatives and has been studied for its ability to act as an anti-cancer agent. In
作用机制
The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone also inhibits the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has also been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest.
实验室实验的优点和局限性
One advantage of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in lab experiments is its specificity for cancer cells. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more efficient synthesis methods to increase the yield of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone and reduce the amount of impurities in the final product. Another area of interest is the investigation of the mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in more detail, as well as the identification of its molecular targets. Finally, future studies could focus on the evaluation of the safety and efficacy of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in clinical trials, with the ultimate goal of developing it as a cancer therapy.
合成方法
The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 1-methyl-3-propylthiourea in the presence of a catalyst. The resulting product is then treated with chloroacetic acid, followed by sodium hydroxide to form the final product, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone. This synthesis method has been optimized to increase the yield of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone and reduce the amount of impurities in the final product.
科学研究应用
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been studied extensively for its anti-cancer properties. In vitro studies have shown that 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone inhibits tumor growth in mice models.
属性
产品名称 |
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone |
---|---|
分子式 |
C15H15BrN2O3S |
分子量 |
383.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H15BrN2O3S/c1-3-4-18-14(19)11(17(2)15(18)22)5-9-6-12-13(7-10(9)16)21-8-20-12/h5-7H,3-4,8H2,1-2H3/b11-5- |
InChI 键 |
SSWXIUVMXCNSRF-WZUFQYTHSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/N(C1=S)C |
SMILES |
CCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)N(C1=S)C |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)N(C1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。